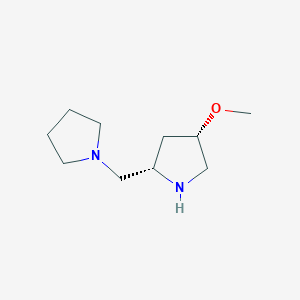
(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural and chemical properties.
Aplicaciones Científicas De Investigación
(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes.
Safety and Hazards
Mecanismo De Acción
Target of action
Pyrrolidine alkaloids are a diverse group of compounds with various targets depending on their specific structures. Some pyrrolidine alkaloids have been shown to interact with enzymes such as dipeptidyl peptidase IV .
Mode of action
The mode of action of pyrrolidine alkaloids can vary widely. For example, some compounds inhibit their target enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical pathways
Pyrrolidine alkaloids can affect multiple biochemical pathways. The specific pathways involved would depend on the exact structure of the compound and its biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine alkaloids can vary significantly based on their specific chemical structures. Some are well absorbed and extensively metabolized, while others may have different pharmacokinetic profiles .
Result of action
The molecular and cellular effects of pyrrolidine alkaloids can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .
Action environment
The action, efficacy, and stability of pyrrolidine alkaloids can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions. This reaction is typically carried out in a microchannel reactor under visible light conditions, which allows for a green and efficient synthesis process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while substitution reactions can produce various substituted pyrrolidines.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl: This compound is a selective brain-penetrant PDE9A inhibitor used in the treatment of cognitive disorders.
Pyrrolidin-2-ones: These compounds are synthesized via photoinduced organocatalyzed cyclization and have various applications in organic synthesis.
Uniqueness
(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine is unique due to its specific chiral configuration and the presence of a methoxy group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-13-10-6-9(11-7-10)8-12-4-2-3-5-12/h9-11H,2-8H2,1H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYGMKLKPLZQII-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide](/img/structure/B2949260.png)
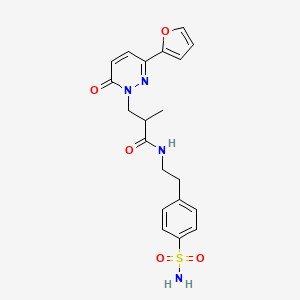
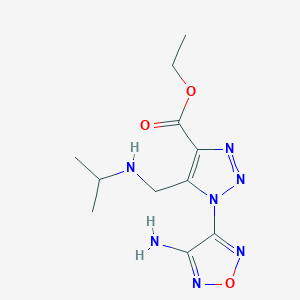
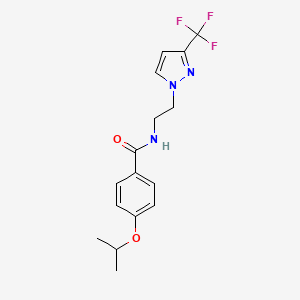
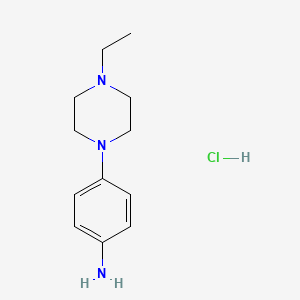
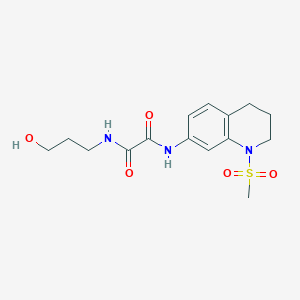
![N-(3,5-dimethylphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949273.png)

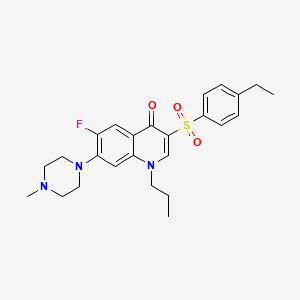
![[(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea](/img/structure/B2949278.png)
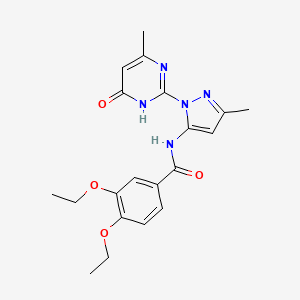
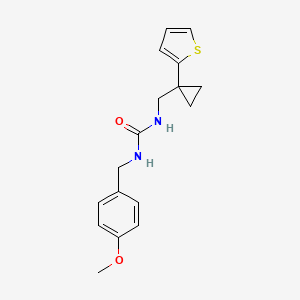

![1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane](/img/structure/B2949283.png)
